2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-(2-cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-12(13(17)18)20-14(16-9)19-11-6-4-10(5-7-11)3-2-8-15/h4-7H,2-3H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYRPIBMSJVHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=C(C=C2)CCC#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenoxy group and the cyanoethyl substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route begins with the formation of the thiazole ring, followed by the introduction of the phenoxy group and cyanoethyl substituent. Reaction conditions often require specific catalysts and solvents to achieve high yield and purity.
Key Reactions
- Oxidation : Introduces additional functional groups or modifies existing ones.
- Reduction : Alters specific functional groups, impacting the compound's properties.
- Substitution : Replaces functional groups to enhance activity or stability.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as a probe or inhibitor in biochemical assays. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. This interaction can inhibit their activity or alter their function, impacting signal transduction pathways and metabolic processes.
Thiazole derivatives are known for diverse pharmacological properties including antimicrobial, anti-inflammatory, and antidiabetic effects. The specific compound under discussion has been investigated for its biological activity, particularly its mechanisms of action and therapeutic potential.
Case Studies
- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth in vitro.
- Anti-inflammatory Effects : Research has demonstrated that thiazole compounds can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory diseases.
- Antidiabetic Potential : Some studies suggest that thiazole derivatives can enhance insulin sensitivity and reduce blood glucose levels. This application is particularly relevant in the context of type 2 diabetes management .
Industrial Applications
In industrial contexts, this compound can be utilized in the development of new materials or as an intermediate in synthesizing other compounds. Its unique chemical structure allows for modifications that can lead to enhanced material properties or functionalities.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Probe/inhibitor in biochemical assays |
| Antimicrobial | Inhibits bacterial growth |
| Anti-inflammatory | Modulates inflammatory responses |
| Antidiabetic | Enhances insulin sensitivity |
| Industry | Intermediate for new materials development |
Mechanism of Action
The mechanism by which 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-[4-(2-cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid with structurally related compounds:
Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)
- Substituents: A 3-cyano-4-isobutoxyphenyl group at the thiazole 2-position.
- Activity : Potent xanthine oxidase inhibitor (IC₅₀ ~1 nM), approved for gout treatment .
- Physicochemical Properties: Molecular weight 316.38 g/mol; crystal structure shows intermolecular hydrogen bonding via carboxylic acid and cyano groups .
- Key Differences: The isobutoxy group in febuxostat enhances lipophilicity, whereas the cyanoethyl-phenoxy group in the target compound may improve aqueous solubility due to the polar cyanoethyl moiety.
4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic Acid
- Substituents: A (4-methylphenoxy)methyl group at the thiazole 2-position.
- Activity: Not explicitly reported, but phenoxymethyl substituents are associated with moderate enzyme inhibition in related compounds .
- Physicochemical Properties: Molecular weight 263.31 g/mol; the methylphenoxy group likely reduces steric hindrance compared to bulkier substituents like isobutoxy .
2-(3-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
- Substituents : A 3-methoxyphenyl group at the thiazole 2-position.
- Activity : Methoxy-substituted derivatives exhibit varied bioactivity, including antifungal and antioxidant effects .
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid
- Substituents : A phenyl group at the thiazole 4-position.
- Activity: Limited data, but phenyl-substituted thiazoles are explored for antimicrobial properties .
- Physicochemical Properties: Molecular weight 219.26 g/mol; the absence of a phenoxy group reduces conformational flexibility compared to the target compound .
Comparative Analysis Table
Research Findings and Implications
- Structure-Activity Relationship (SAR): The position and nature of substituents significantly impact bioactivity. For example, electron-withdrawing groups (e.g., cyano in febuxostat) enhance xanthine oxidase affinity, while electron-donating groups (e.g., methoxy) may favor antioxidant effects .
- Synthetic Considerations: The target compound’s cyanoethyl-phenoxy group could be synthesized via nucleophilic substitution or cyanoethylation, similar to febuxostat’s formyl-to-cyano conversion .
Biological Activity
2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 280.31 g/mol
The presence of the thiazole ring and the cyanoethyl substituent is significant in determining its biological activity.
Research indicates that thiazole derivatives can exert their biological effects through several mechanisms:
- Antioxidant Activity : Thiazole compounds have been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial in preventing cellular damage in various diseases, including diabetes and cancer .
- Antimicrobial Activity : Thiazole derivatives often demonstrate significant antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Biological Activity Data
Case Study 1: Antidiabetic Effects
A study investigated the effects of a thiazole derivative similar to this compound on diabetic rats induced by streptozotocin (STZ). The compound significantly lowered serum glucose levels and improved lipid profiles over a four-week treatment period. Histopathological examinations showed restored pancreatic morphology, indicating potential regenerative effects on insulin-producing cells .
Case Study 2: Antimicrobial Activity
Another study evaluated a series of thiazole derivatives for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., showcasing potent antibacterial effects that could be attributed to structural similarities with this compound .
Q & A
Basic: What are the optimal synthetic routes for 2-[4-(2-cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid, and how can purity be maximized?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Condensation of 4-(2-cyanoethyl)phenol with a thiazole precursor (e.g., 4-methylthiazole-5-carboxylic acid derivatives) under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
- Step 2: Use polar aprotic solvents (e.g., dimethyl sulfoxide) with catalysts like DMAP to enhance coupling efficiency .
- Purity Optimization: Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., cyanoethyl group at C4-phenoxy, methyl at C4-thiazole). Key shifts: aromatic protons (δ 6.8–7.5 ppm), thiazole methyl (δ 2.3–2.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated for C₁₄H₁₂N₂O₃S: 288.06 g/mol). Fragmentation patterns distinguish thiazole and phenoxy moieties .
- X-ray Crystallography: For absolute configuration determination, though limited by crystallinity challenges. Alternative: computational geometry optimization (DFT/B3LYP) .
Basic: How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Solvent Systems: Use DMSO for stock solutions (≤10 mM) with dilution in PBS or cell culture media (final DMSO <0.1%).
- Surfactants: Add 0.01% Tween-80 or cyclodextrins to improve aqueous dispersion .
- pH Adjustment: Carboxylic acid group (pKa ~3.5) allows salt formation (e.g., sodium or ammonium salts) at neutral pH for enhanced solubility .
Advanced: What strategies are recommended for assessing its pharmacological activity against kinase targets?
Methodological Answer:
- In Vitro Kinase Assays: Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., EGFR, MAPK). IC₅₀ determination requires dose-response curves (1 nM–100 μM) with triplicate replicates .
- Cellular Models: Validate activity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., staurosporine) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
- Data Normalization: Correct for autofluorescence (thiazole moiety) using blank controls .
Advanced: How can computational modeling predict its reactivity and metabolite profiles?
Methodological Answer:
- Quantum Chemistry: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electron density at the cyanoethyl group, predicting susceptibility to hydrolysis .
- Metabolism Prediction: SwissADME or ADMET Predictor™ to identify likely Phase I metabolites (e.g., cytochrome P450-mediated oxidation at the methyl-thiazole) .
- Docking Studies: AutoDock Vina for binding affinity estimation with kinase ATP-binding pockets (PDB: 1M17). Prioritize residues with H-bonding potential (e.g., carboxylic acid → Lys721 in EGFR) .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Variation: Synthesize analogs with incremental modifications (e.g., cyanoethyl → propionitrile, phenoxy → benzyloxy). Test in parallel under identical assay conditions .
- Statistical Analysis: Apply ANOVA to identify significant activity differences (p <0.05). Use cheminformatics tools (e.g., MOE) to correlate substituent properties (Hammett σ, LogP) with bioactivity .
- Case Study: Conflicting IC₅₀ values for methyl vs. ethyl thiazole analogs may arise from assay variability. Standardize protocols (e.g., ATP concentration, incubation time) .
Advanced: What methodologies evaluate metabolic stability and toxicity?
Methodological Answer:
- Hepatocyte Incubations: Human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t₁/₂ calculation) .
- Reactive Metabolite Screening: Trapping assays with glutathione (GSH) to detect electrophilic intermediates (e.g., cyanohydrin from cyanoethyl hydrolysis) .
- In Silico Toxicity: Derek Nexus for structural alerts (e.g., thiazole-related hepatotoxicity). Validate with zebrafish embryo assays (LC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
